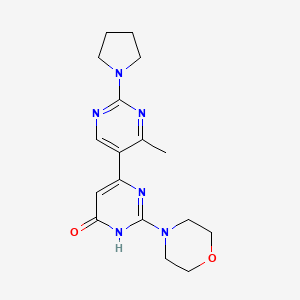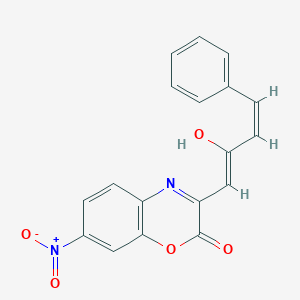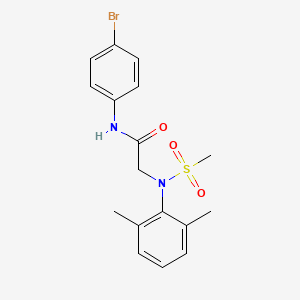
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a kinase inhibitor and has been studied for its effects on various biochemical and physiological processes. In
作用机制
The mechanism of action of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream targets. This inhibition of kinase activity leads to downstream effects on cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one have been studied in various cell lines and animal models. Inhibition of AKT, mTOR, and PI3K by this compound has been shown to lead to decreased cell growth and proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells. These effects suggest that 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
实验室实验的优点和局限性
One advantage of using 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one in lab experiments is its specificity for kinases such as AKT, mTOR, and PI3K. This specificity allows for targeted inhibition of these kinases and downstream effects on cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
未来方向
There are several future directions for research on 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in other diseases besides cancer, such as neurodegenerative diseases. Additionally, the combination of this compound with other drugs or therapies may have synergistic effects on cellular processes and should be explored in future research.
合成方法
The synthesis of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves a multi-step process. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with morpholine and pyrrolidine to form the intermediate product. This intermediate is then reacted with 2,4,5-trimethoxy-1-iodobenzene to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
科学研究应用
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been studied for its potential applications in scientific research. This compound is a kinase inhibitor and has been shown to inhibit the activity of several kinases, including AKT, mTOR, and PI3K. These kinases are involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of these kinases by 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
属性
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-13(11-18-16(19-12)22-4-2-3-5-22)14-10-15(24)21-17(20-14)23-6-8-25-9-7-23/h10-11H,2-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOIFSSBYIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B6118924.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)